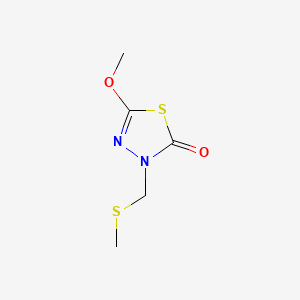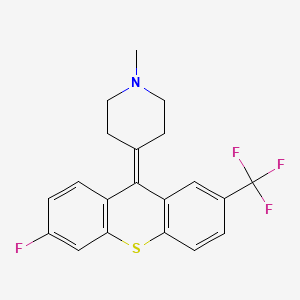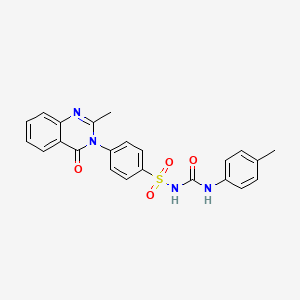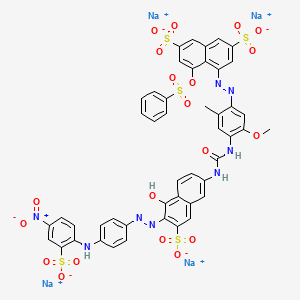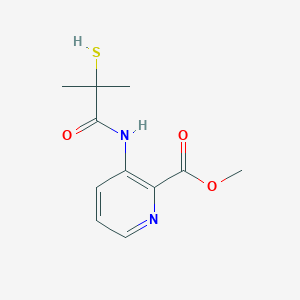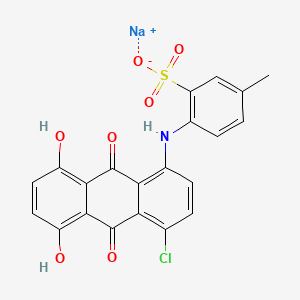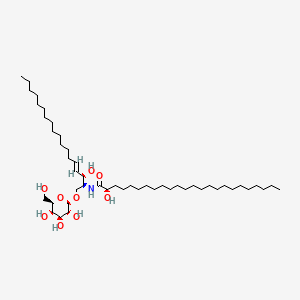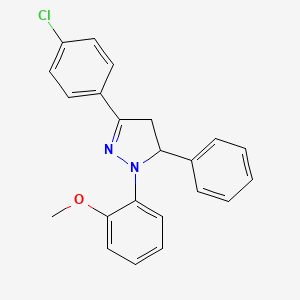
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features three distinct aromatic rings, each contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. The general synthetic route can be summarized as follows:
Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of p-chlorobenzaldehyde and o-methoxyacetophenone in the presence of a base such as sodium hydroxide.
Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring.
The reaction conditions for the cyclization step usually involve:
- Solvent: Ethanol or methanol
- Temperature: Reflux (around 78-80°C)
- Duration: 4-6 hours
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole derivatives
Reduction: Dihydropyrazoline derivatives
Substitution: Halogenated pyrazoline derivatives
Applications De Recherche Scientifique
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-Chlorophenyl)-1-phenyl-5-phenyl-2-pyrazoline
- 3-(o-Methoxyphenyl)-1-phenyl-5-phenyl-2-pyrazoline
- 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-(p-tolyl)-2-pyrazoline
Uniqueness
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is unique due to the presence of both p-chlorophenyl and o-methoxyphenyl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
109333-37-1 |
|---|---|
Formule moléculaire |
C22H19ClN2O |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-(2-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H19ClN2O/c1-26-22-10-6-5-9-20(22)25-21(17-7-3-2-4-8-17)15-19(24-25)16-11-13-18(23)14-12-16/h2-14,21H,15H2,1H3 |
Clé InChI |
CBLJWFRQQZYVCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


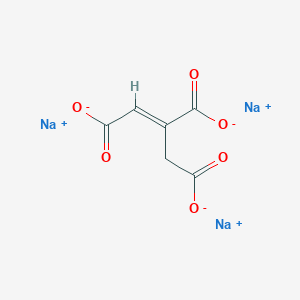
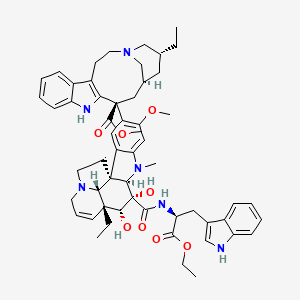
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
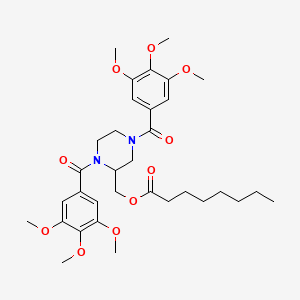
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
